10-Oxo Buprenorphine
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Overview
Description
10-Oxo Buprenorphine is a derivative of buprenorphine, a semi-synthetic opioid derived from thebaine. Buprenorphine is widely known for its use in the treatment of opioid use disorder and chronic pain due to its unique pharmacological properties . This compound retains many of these properties but has distinct chemical characteristics that make it a subject of interest in scientific research .
Preparation Methods
The synthesis of 10-Oxo Buprenorphine involves several steps, starting from buprenorphine. The process typically includes oxidation reactions to introduce the oxo group at the 10th position of the buprenorphine molecule . Industrial production methods may involve the use of specific oxidizing agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Oxo Buprenorphine undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group at the 10th position.
Reduction: Can be reduced back to buprenorphine under specific conditions.
Substitution: Possible substitutions at various positions on the molecule, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Oxo Buprenorphine has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of opioids.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Explored for its potential use in pain management and opioid use disorder treatment.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
10-Oxo Buprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . This dual action results in effective pain relief with a lower risk of respiratory depression and addiction compared to full agonists . The molecular pathways involved include modulation of neurotransmitter release and inhibition of pain signaling pathways .
Comparison with Similar Compounds
10-Oxo Buprenorphine is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Buprenorphine: The parent compound, widely used in opioid use disorder treatment.
Norbuprenorphine: A metabolite of buprenorphine with different pharmacological properties.
Methadone: Another opioid used in the treatment of opioid use disorder but with a different mechanism of action.
This compound stands out due to its partial agonist activity at the mu-opioid receptor and its potential for reduced side effects .
Properties
CAS No. |
1044710-08-8 |
---|---|
Molecular Formula |
C29H39NO5 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(1S,2S,6S,14R,15R,16R)-5-(cyclopropylmethyl)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-7-one |
InChI |
InChI=1S/C29H39NO5/c1-25(2,3)26(4,33)19-14-27-10-11-29(19,34-5)24-28(27)12-13-30(15-16-6-7-16)23(27)21(32)17-8-9-18(31)22(35-24)20(17)28/h8-9,16,19,23-24,31,33H,6-7,10-15H2,1-5H3/t19-,23-,24-,26?,27-,28+,29-/m1/s1 |
InChI Key |
GGINARYJPXPMEJ-ZBZPKVDCSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
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